N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

Anticancer Kinase inhibition Structure-activity relationship

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a synthetic small molecule built on a tricyclic chromeno[4,3-c]pyrazole core, bearing a pyridin-2-ylmethyl carboxamide side chain. This scaffold class is recognized in the patent literature for potential anti-proliferative activity, in particular as inhibitors of the mitotic kinesin Eg5.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 932360-96-8
Cat. No. B2383095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
CAS932360-96-8
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESC1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C17H14N4O2/c22-17(19-9-11-5-3-4-8-18-11)16-13-10-23-14-7-2-1-6-12(14)15(13)20-21-16/h1-8H,9-10H2,(H,19,22)(H,20,21)
InChIKeyZJLRSYSVWGJHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide (CAS 932360-96-8): Core Scaffold and Pharmacophore Context


N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a synthetic small molecule built on a tricyclic chromeno[4,3-c]pyrazole core, bearing a pyridin-2-ylmethyl carboxamide side chain [1]. This scaffold class is recognized in the patent literature for potential anti-proliferative activity, in particular as inhibitors of the mitotic kinesin Eg5 [2]. However, no primary publication, public bioassay record, or patent example disclosing quantitative biological data for the specific CAS 932360-96-8 was identified in the present search. The compound is listed by chemical suppliers as a research reagent for early-stage pharmacological and biochemical studies, but peer-reviewed differentiation evidence is absent.

Synthetic tricyclic chromeno[4,3-c]pyrazole core; early-stage pharmacological probe
No public bioactivity data; requires internal SAR validation
Intended for scaffold diversification and target-engagement exploration

Why N-(Pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide Cannot Be Interchanged with In-Class Analogs Without Confirmatory Data


The chromeno[4,3-c]pyrazole scaffold supports diverse substituent vectors that profoundly affect target engagement. Patent literature demonstrates that minor variations in the carboxamide side chain (e.g., thiophen-2-ylmethyl, pyrrol-1-ylethyl, or acetamidoethyl-benzyl analogs) generate distinct biological profiles within the same tricyclic core [1]. The pyridin-2-ylmethyl group of the target compound introduces a metal-coordinating and hydrogen-bond-capable nitrogen heterocycle that is absent in close analogs, suggesting potential differences in binding mode, potency, or selectivity. However, no comparative data quantifying these differences are available in the public domain. Consequently, generic substitution using a different carboxamide analog from the same core series cannot be assumed to yield equivalent biological results.

Pyridin-2-ylmethyl side chain may confer distinct binding-mode or selectivity versus thiophen-2-ylmethyl analogs; no comparative data exist.
Class-level Eg5 inhibition inference from patent family does not extend to this specific compound; activity cannot be assumed.
Carboxamide modification alters hydrogen-bond capacity relative to the core carboxylic acid; target engagement profile remains uncharacterized.

Quantitative Differentiation Evidence for N-(Pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide: Current Status and Knowledge Gaps


Direct Comparative Bioactivity Data Against Closest Available Analogs

No head-to-head bioassay data comparing CAS 932360-96-8 directly to its closest carboxamide analogs (e.g., N-(thiophen-2-ylmethyl)-, N-(2-pyrrol-1-ylethyl)-, or N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide) were identified in the public domain. Potential comparators are known only as registered chemical substances without associated bioactivity annotations. This represents a critical evidence gap for selection decisions.

Comparative Bioactivity
Data gap
No head-to-head data vs closest analogs
Direct comparator data are absent; selection advantage cannot be assessed
Requires prospective internal testing
Anticancer Kinase inhibition Structure-activity relationship

Target Engagement Profile Relative to the Benzopyranopyrazole Eg5 Inhibitor Series

Patent US20100104659A1 describes benzopyrano[4,3-c]pyrazole derivatives as potent Eg5 kinesin inhibitors with cell-cycle-specific apoptosis induction [1]. The patent exemplifies numerous compounds with 1-4C-alkyl or cycloalkyl substituents at the pyrazole N1 position, demonstrating sub-micromolar anti-proliferative activity in cancer cell lines. However, the specific N-(pyridin-2-ylmethyl) carboxamide variant (CAS 932360-96-8) is not listed among the exemplified compounds, and no cross-reference to its activity exists. Class-level inference suggests potential activity, but quantitative extrapolation is not scientifically valid.

Eg5 Series Alignment
Class-level inference
Compound not exemplified in key patent family
Class-level anti-proliferative activity cannot be extrapolated to this variant
Patent US20100104659A1 describes active N-alkyl analogs
Eg5 kinesin Mitotic arrest Apoptosis induction

Physicochemical and Drug-Likeness Comparison with Available Core Scaffold Data

The carboxylic acid parent scaffold (2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid, CHEMBL467382) has been tested in a human tissue-nonspecific alkaline phosphatase (TNAP) inhibition assay, yielding an IC50 of 1,290 nM [1]. The target compound's carboxamide modification replaces the carboxylic acid with a pyridin-2-ylmethyl amide, which alters hydrogen-bonding capacity, lipophilicity, and molecular recognition. However, no TNAP inhibition data or other target engagement data exist for the amide analog, precluding a direct comparison.

TNAP Inhibition
Cross-study comparable
Target compound: Not tested
Core acid analog: IC50 1,290 nM
Carboxamide modification may alter weak phosphatase inhibition
No data for the amide; confirmatory screening advised
Drug-likeness Physicochemical properties Lead-likeness

Evidence-Grounded Application Scenarios for N-(Pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide (CAS 932360-96-8)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration Around the Chromeno[4,3-c]pyrazole Core

The compound's primary justifiable use is as a diversification element in SAR studies aimed at understanding the impact of heteroarylmethyl carboxamide side chains on the biological activity of the chromeno[4,3-c]pyrazole scaffold. Its selection over simpler alkyl-amide analogs can be rationalized by the presence of the pyridine nitrogen, which provides an additional hydrogen-bond acceptor and metal-coordination site [1]. However, any procurement decision must be accompanied by a plan to generate the missing comparative bioactivity data internally.

Chemical Probe Development Requiring a Pyridine-Containing Carboxamide Vector

If a research program specifically requires a pyridine-containing carboxamide for biophysical or structural biology studies (e.g., metal-chelation, crystallography, or fluorescence quenching), this compound offers a defined vector not provided by thiophene, pyrrole, or benzene carboxamide analogs. Nonetheless, the absence of published target engagement data means the compound should be treated as a probe candidate requiring full biochemical validation post-procurement.

Negative Control or Inactive Analog for Eg5 Kinesin Inhibitor Studies

Given that the benzopyranopyrazole patent family [1] establishes Eg5 inhibition for N-alkyl-substituted pyrazole derivatives but does not include the pyridin-2-ylmethyl variant, this compound could be evaluated as a potential negative control or selectivity tool—provided that in-house testing confirms a lack of Eg5 activity relative to the referenced active compounds.

Fragment-Based or Structure-Based Drug Design Targeting Novel Binding Sites

The combination of a rigid tricyclic core and a flexible pyridin-2-ylmethyl side chain presents a modular architecture for fragment growing or structure-based optimization. The compound may serve as a starting point for computational docking studies against targets that accommodate both the chromeno[4,3-c]pyrazole and a pendant pyridine moiety. Experimental confirmation of binding is essential before advancing.

Application
Selection Property
Validation Focus
SAR exploration of chromeno[4,3-c]pyrazole scaffold
Heteroarylmethyl carboxamide diversification vector
Internal comparative bioactivity data generation
Chemical probe requiring pyridine-carboxamide ligand
Pyridine nitrogen for metal-coordination or H-bonding
Target engagement and binding assay validation
Eg5 kinesin inhibitor negative control evaluation
Absence from exemplified patent actives; potential inactivity
Confirmatory Eg5 inhibition assay required
Fragment-based or structure-based design
Modular rigid core with flexible pyridyl side chain
Computational docking and binding confirmation
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